molecular formula C18H30N4OS B5525211 1-cyclohexyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide

1-cyclohexyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide

Cat. No.: B5525211
M. Wt: 350.5 g/mol
InChI Key: SAXOWLPCUPBGHA-UHFFFAOYSA-N
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Description

1-cyclohexyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H30N4OS and its molecular weight is 350.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.21403277 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

H3-Receptor Antagonists: Structural Analysis and Design

Thioperamide, an analog of the specified compound, serves as a potent H3-receptor antagonist. Its structural rigidity, resulting from low conformational flexibility, is considered beneficial for designing new H3-receptor antagonists. Conformational analysis using molecular mechanics and X-ray crystallography on an analog, N-cyclohexyl-4-methylpiperidine-1-carbothioamide, supports the reliability of these minimum-energy conformations for structural comparisons with other H3-receptor antagonists (Plazzi et al., 1997).

Synthesis and Evaluation of Imidazo[1,2-a]pyridines as Antiulcer Agents

Imidazo[1,2-a]pyridines, modified at the 3-position and including an analog structure to the specified compound, were synthesized as potential antiulcer agents with antisecretory and cytoprotective properties. Though lacking significant antisecretory activity, some compounds demonstrated cytoprotective effects in models, highlighting the therapeutic potential of structurally related compounds (Starrett et al., 1989).

Anticancer Activity of Piperazine-2,6-dione Derivatives

Piperazine-2,6-dione derivatives, synthesized via condensation of iminodiacetic acid with various amines including structures akin to the specified compound, showed good anticancer activity against multiple cancer cell lines. This research underscores the potential of these derivatives in cancer treatment (Kumar et al., 2013).

Synthesis and Biological Evaluation of Piperazine Derivatives

1-(2-(4,5-Dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized and evaluated for their antimicrobial activity. The study indicates the relevance of these compounds in developing new antimicrobial agents (Rajkumar et al., 2014).

Novel Mycobacterium tuberculosis GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogs, designed and synthesized for their activity against Mycobacterium tuberculosis GyrB, showed promising results, indicating their potential as new antituberculosis agents. Among them, certain compounds demonstrated activity against all tested strains without being cytotoxic (Jeankumar et al., 2013).

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that imidazole derivatives have potential for future drug development.

Properties

IUPAC Name

1-cyclohexyl-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N4OS/c1-21-13-9-20-18(21)24-14-10-19-17(23)15-7-11-22(12-8-15)16-5-3-2-4-6-16/h9,13,15-16H,2-8,10-12,14H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXOWLPCUPBGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCCNC(=O)C2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.